3-Oxo-5alpha-steroid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

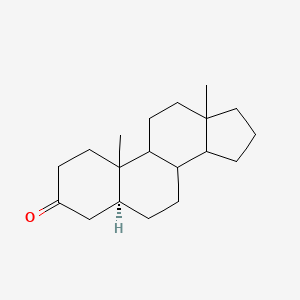

3-Oxo-5alpha-steroid is a type of steroid characterized by the presence of a keto group at the third carbon position and an alpha configuration at the fifth carbon position. This compound is a significant intermediate in the biosynthesis and metabolism of various steroid hormones, including androgens and estrogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5alpha-steroid typically involves the oxidation of 5alpha-steroids. One common method is the oxidation of 5alpha-androstan-3beta-ol using reagents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-oxo group .

Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired this compound through enzymatic oxidation. This method is advantageous due to its high specificity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Oxo-5alpha-steroid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the 3-oxo group to other functional groups.

Reduction: The 3-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 3-hydroxy-5alpha-steroids.

Substitution: Formation of various substituted steroids depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Role and Mechanism of Action

3-Oxo-5alpha-steroids are crucial in the conversion of steroid hormones, primarily through the action of steroid 5-alpha-reductases (SRD5As). These enzymes catalyze the reduction of 4-androstene-3,17-dione to 5α-androstanedione and testosterone to dihydrotestosterone (DHT), both of which are vital for normal physiological functions such as development, reproduction, and maintenance of secondary sexual characteristics .

Enzymatic Activity

- Types of SRD5A : There are three main types of SRD5A enzymes:

Clinical Implications

The activity of 3-Oxo-5alpha-steroids has significant clinical implications, particularly concerning hormonal regulation and cancer biology.

Prostate Cancer

Dihydrotestosterone is implicated in the progression of prostate cancer. Increased activity of SRD5A1 and decreased activity of SRD5A2 have been observed during prostate cancer progression. Targeting these enzymes may provide therapeutic avenues for managing prostate cancer .

5-alpha-Reductase Deficiency

Deficiencies in SRD5A can lead to disorders such as 5-alpha-reductase deficiency, characterized by ambiguous genitalia and other developmental issues. Genetic studies have identified mutations in the SRD5A2 gene that contribute to this condition, highlighting the importance of early diagnosis and potential gene therapy approaches .

Inhibitors of SRD5A

Several inhibitors targeting SRD5A have been developed for clinical use:

- Finasteride : Used for benign prostatic hyperplasia (BPH) and male pattern baldness.

- Dutasteride : More potent than finasteride, used for BPH treatment.

These inhibitors work by blocking the conversion of testosterone to DHT, thereby reducing androgenic effects in tissues .

Potential for Drug Development

Research into the structural biology of SRD5As has paved the way for designing selective inhibitors that could minimize side effects while maximizing therapeutic efficacy against conditions like prostate cancer and androgen-related disorders .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Oxo-5alpha-steroid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like 5alpha-reductase, which converts it into dihydrotestosterone, a potent androgen. This conversion plays a crucial role in sexual differentiation and androgen physiology .

Molecular Targets and Pathways:

5alpha-reductase: Converts this compound into dihydrotestosterone.

Androgen Receptors: Dihydrotestosterone binds to androgen receptors, influencing gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

3-Oxo-5alpha-steroid can be compared with other similar compounds such as:

5alpha-androstan-3beta-ol: Lacks the 3-oxo group, making it less reactive in certain chemical reactions.

5alpha-dihydrotestosterone: A more potent androgen formed from this compound.

3-Oxo-4alpha-steroid: Differs in the configuration at the fourth carbon position, affecting its biological activity.

Uniqueness: this compound is unique due to its specific configuration and functional group, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the biosynthesis of potent androgens highlights its importance in both research and industrial applications .

Propriétés

Formule moléculaire |

C19H30O |

|---|---|

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

(5S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15?,16?,17?,18?,19?/m0/s1 |

Clé InChI |

VMNRNUNYBVFVQI-RLWQEURSSA-N |

SMILES isomérique |

CC12CCCC1C3CC[C@H]4CC(=O)CCC4(C3CC2)C |

SMILES canonique |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |

Synonymes |

5 alpha-androstan-3-one androstan-3-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.